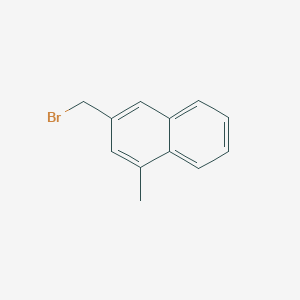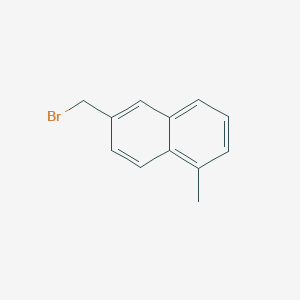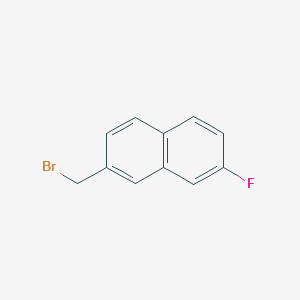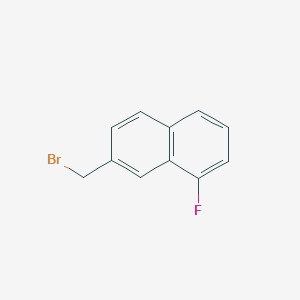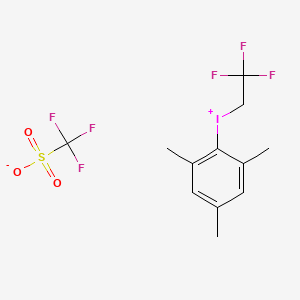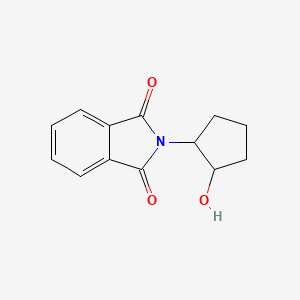
2-(2-Hydroxy-cyclopentyl)-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxy-cyclopentyl)-isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a hydroxy-cyclopentyl group attached to the isoindole-1,3-dione core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-cyclopentyl)-isoindole-1,3-dione typically involves the reaction of isoindole-1,3-dione with a suitable cyclopentyl derivative. One common method involves the use of 2-hydroxy-cyclopentanone as a starting material. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic addition of the hydroxy-cyclopentyl group to the isoindole-1,3-dione core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial synthesis include ethanol, methanol, and acetonitrile. The reaction mixture is typically heated to reflux to accelerate the reaction rate, followed by purification steps such as recrystallization or chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions
2-(2-Hydroxy-cyclopentyl)-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The isoindole-1,3-dione core can be reduced to form the corresponding isoindoline derivative.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(2-oxo-cyclopentyl)-isoindole-1,3-dione.
Reduction: Formation of 2-(2-hydroxy-cyclopentyl)-isoindoline.
Substitution: Formation of 2-(2-substituted-cyclopentyl)-isoindole-1,3-dione derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(2-Hydroxy-cyclopentyl)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxy-cyclopentyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity. The isoindole-1,3-dione core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these transformations can generate reactive intermediates that interact with cellular components.
類似化合物との比較
Similar Compounds
2-(2-Hydroxy-cyclopentyl)-isoindoline: A reduced form of the target compound with similar biological activities.
2-(2-Oxo-cyclopentyl)-isoindole-1,3-dione: An oxidized derivative with distinct chemical properties.
2-(2-Substituted-cyclopentyl)-isoindole-1,3-dione: Various derivatives with different functional groups attached to the cyclopentyl ring.
Uniqueness
2-(2-Hydroxy-cyclopentyl)-isoindole-1,3-dione is unique due to the presence of both the hydroxy-cyclopentyl group and the isoindole-1,3-dione core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields.
特性
IUPAC Name |
2-(2-hydroxycyclopentyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-11-7-3-6-10(11)14-12(16)8-4-1-2-5-9(8)13(14)17/h1-2,4-5,10-11,15H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTFPDUHMAZCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
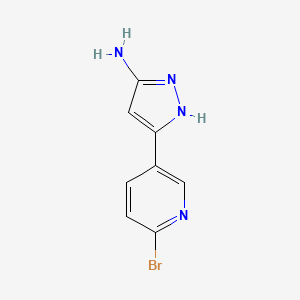

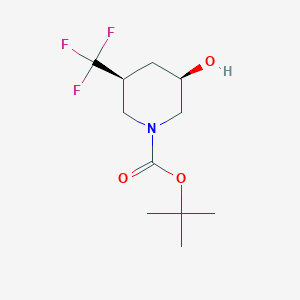
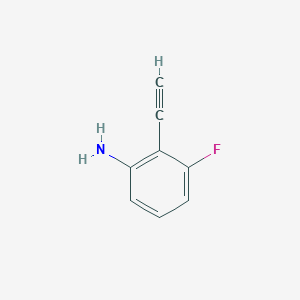
![[2-(Difluoromethyl)phenyl]hydrazine](/img/structure/B8184706.png)
